Condensation and Cyclization: The common synthetic strategy involves a two-step condensation and cyclization reaction. [, , , ]
Structural Modifications: Various substituents can be introduced on the phenyl rings and the nitrogen atom of the diazepine ring to modify the pharmacological properties. [, , , ]
Molecular Structure Analysis
X-ray Crystallography: This technique is commonly used to determine the three-dimensional structure of these molecules. [, ]
Spectroscopic Techniques: Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed for structural characterization and confirmation. [, , , ]
Chemical Reactions Analysis
N-acetylation: The papers describe the acetylation of the nitrogen atom in the diazepine ring. []
Applications
While the provided papers do not discuss specific applications, they suggest that dibenzo[b,e][1,4]diazepin-1-one derivatives have potential use as:* Tranquilizers []* Muscle relaxants []* Antispasmodics []* Anticonvulsants []* Treatments for Schizophrenia []
Compound Description: This compound serves as a representative example of a benzodiazepine derivative studied for its structure-activity relationships. [] It exhibits tranquilizer, muscle relaxant, and antispasmodic properties. [] The crystal structure analysis confirms its chemical structure, revealing distorted boat and 1,2-diplanar conformations for the seven-membered and cyclohexene rings, respectively. []
Relevance: This compound shares the core dibenzo[b,e][1,4]diazepin-1-one structure with the target compound, 3-(4-chlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Both compounds possess a chlorophenyl substituent on the diazepine ring, although at different positions (ortho in the related compound and para in the target compound). The presence of different substituents at the 3 and 10 positions highlights the structural diversity within this class of compounds. []
11-[(o- m- and p-substituted)-phenyl]-8-chloro-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-ones
Compound Description: This series of compounds represents a group of novel derivatives designed and synthesized for potential central nervous system activity. [] The synthesis involved a two-step condensation and cyclization reaction between 3-[4-chloro-1,2-phenylenediamine]-5,5-dimethyl-2-cyclohexenone and various substituted benzaldehydes. []
Relevance: This series shares the core structure of dibenzo[b,e][1,4]diazepin-1-one with the target compound, 3-(4-chlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Notably, both the target compound and this series feature a chlorine atom on the dibenzo moiety, although at different positions. The variations in substituents at the 11-position in this series, compared to the 4-methylphenyl and hexanoyl groups in the target, highlight the potential for diverse pharmacological profiles. []
11-[(o-; and p-substituted)-phenyl]-8-[(o-; m-;p-methoxy)phenylthio]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1h-dibenzo[b,e][1,4]diazepin-l-ones
Compound Description: This series comprises twelve novel 2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-l-ones synthesized and characterized for potential pharmacological applications. [] The synthetic strategy involved condensation and cyclization reactions between 3-{[4-(o-; m-; p-methoxy)phenylthio]-1,2-phenylenediamine}-5,5-dimethyl-2-cyclohexenone and various substituted benzaldehydes. []
Relevance: This group of compounds shares the core dibenzo[b,e][1,4]diazepin-1-one framework with 3-(4-chlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. While both the target compound and this series feature a substituted phenyl ring at the 11-position, the key difference lies in the presence of a (methoxy)phenylthio group at the 8-position in this series, a structural feature absent in the target compound. This difference emphasizes the structural diversity explored within this class for potential therapeutic benefits. []
Compound Description: This specific compound, crystallized as a monohydrate, is a dibenzo[b,e][1,4]diazepin-1-one derivative. [] The crystal structure reveals a three-dimensional network stabilized by various hydrogen bonding interactions, including interactions with the co-crystallized water molecule. []
Relevance: This compound shares the fundamental dibenzo[b,e][1,4]diazepin-1-one core with 3-(4-chlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. Both compounds possess a substituted phenyl ring at the 11-position, although the substituents differ (methoxy in the related compound and 4-methylphenyl in the target compound). The absence of a substituent at the 3-position and the lack of a hexanoyl group at the 10-position in this compound highlight the structural variations within this class. []
3,3-dimethyl-2,3,4,5,10,11-hexahydro-8-[(o-; and p-methoxy)phenoxy]-11-[(o-; and p-R)phenyl]-1H-dibenzo[b,e][1,4]diazepin-1-ones
Compound Description: This series represents a collection of twelve new derivatives of dibenzo[b,e][1,4]diazepin-1-ones synthesized as potential anticonvulsant and antipsychotic agents. [] These compounds were synthesized via a four-step process involving condensation and cyclization reactions. []
Compound Description: This compound is a key intermediate in the synthesis of various 2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-substituted-1H-dibenzo[b,e][1,4]diazepin-1-ones. [] It is synthesized through the reaction of 1,2-diamino-4-nitrobenzene with 5,5-dimethylcyclohexan-1,3-dione. []
Relevance: This compound represents a crucial precursor in the synthesis of dibenzo[b,e][1,4]diazepin-1-ones, including the target compound, 3-(4-chlorophenyl)-10-hexanoyl-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. While not a dibenzodiazepine itself, its structural similarity, particularly the presence of the 5,5-dimethylcyclohexenone moiety, highlights its role in forming the core structure of the target compound and related analogs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.